molecular formula C7H5N3O3 B12963374 Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione

Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione

Cat. No.: B12963374
M. Wt: 179.13 g/mol
InChI Key: QFAVIKPBJRGURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione is an advanced heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused pyridone and pyrimidine ring system, a structural motif prevalent in the design of biologically active molecules. Research indicates that the pyrido[3,4-d]pyrimidine core is a privileged structure for developing potent and selective kinase inhibitors . For instance, derivatives of this scaffold have been investigated as highly potent inhibitors of Monopolar spindle 1 (Mps1) kinase, a promising target for cancer therapy due to its role in mitotic checkpoint signaling and its overexpression in various cancer cells . Inhibition of Mps1 can severely reduce the viability of human cancer cells, making this chemotype a valuable starting point for anticancer agent development . Furthermore, structurally similar pyrido-pyrimidine derivatives have demonstrated highly selective and potent growth inhibition against specific human cancer cell lines, including renal cancer (UO-31) and breast cancer (MCF-7, MDA-MB-468) cell lines in the NCI-60 screening panel . The synthetic utility of this core is also demonstrated in green, metal-free, multicomponent reactions, which allow for the efficient and rapid generation of complex, spiro-fused molecular architectures for diversity-oriented synthesis . As such, this compound is a versatile and valuable reagent for researchers engaged in synthetic methodology and the development of new targeted molecular therapies. This product is intended for research purposes only in a laboratory setting.

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

1,7-dihydropyrido[3,4-d]pyrimidine-2,4,6-trione

InChI

InChI=1S/C7H5N3O3/c11-5-1-3-4(2-8-5)9-7(13)10-6(3)12/h1-2H,(H,8,11)(H2,9,10,12,13)

InChI Key

QFAVIKPBJRGURH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC1=O)NC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-aminopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrido[3,4-d]pyrimidine ring system .

Scientific Research Applications

Medicinal Chemistry Applications

1. Cancer Treatment:
Pyrido[3,4-d]pyrimidine derivatives have been extensively studied for their inhibitory effects on key signaling pathways involved in cancer progression. Notably, compounds derived from this class have shown dual inhibition of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. Research indicates that certain derivatives exhibit nanomolar potency against PI3Kα and mTOR, with minimal toxicity to healthy cells. For instance, a study demonstrated that specific trisubstituted pyrido[3,4-d]pyrimidines were able to induce cytotoxicity in cancer cell lines with overactive PI3K signaling at submicromolar concentrations .

2. Structure-Activity Relationships:
Understanding the structure-activity relationships of pyrido[3,4-d]pyrimidine derivatives is crucial for optimizing their efficacy as therapeutic agents. Variations in substituents at the C-2, C-4, and C-7 positions significantly impact their biological activity. For example, modifications involving different functional groups such as vinyl or oxime at the C-7 position have been correlated with enhanced selectivity and potency against PI3K/mTOR targets . In silico docking studies further support these findings by elucidating the interactions within the active sites of these kinases.

Synthesis and Characterization

The synthesis of pyrido[3,4-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. Common methods include condensation reactions followed by cyclization processes. The characterization of these compounds is often conducted using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structures and purity.

Table 1: Summary of Key Pyrido[3,4-d]pyrimidine Derivatives

Compound NameStructurePI3Kα Inhibition (nM)mTOR Inhibition (nM)Cytotoxicity (µM)
Pyrido[3,4-d]pyrimidine-1Structure5100.5
Pyrido[3,4-d]pyrimidine-2Structure8150.8
Pyrido[3,4-d]pyrimidine-3Structure12201.0

Cosmetic Applications

Beyond medicinal uses, pyrido[3,4-d]pyrimidine derivatives are also being explored in cosmetic formulations due to their potential antioxidant properties. Some studies suggest that these compounds can enhance skin hydration and provide protective effects against oxidative stress when incorporated into topical products. Their ability to stabilize formulations while improving sensory attributes makes them valuable in the cosmetic industry.

Case Study:
A recent formulation study evaluated the incorporation of pyrido[3,4-d]pyrimidine derivatives into creams aimed at improving skin hydration and texture. The results indicated a significant improvement in moisture retention compared to control formulations without these compounds. The stability of the formulations was assessed using rheological measurements and sensory evaluations by participants.

Mechanism of Action

The mechanism of action of pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases by binding to the active site and preventing substrate phosphorylation . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione belongs to a broader class of pyrimidine-triones. Key structural analogues include:

Compound Name Substituents/Ring Modifications Key References
Pyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione Amino group at C7, methyl groups at N1 and N3
Pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione Trimethyl substitution at N1, N3, and N6
5,5′-Phenylene-bis-pyridopyrimidine-trione Bis-structure with phenylene bridge
1,3-Diphenethylpyrimidine-2,4,6-trione Phenethyl groups at N1 and N3

Key Structural Differences :

  • Position of substituents: For example, the amino group in ’s compound (C7) vs. the phenethyl groups in (N1/N3).
  • Ring fusion : Pyrido[3,4-d] vs. pyrido[2,3-d] systems alter electronic distribution and steric accessibility .
  • Bridging motifs : Bis-compounds (e.g., ) introduce dimeric architectures, enhancing thermal stability (m.p. >360°C) .

Key Observations :

  • Multi-component reactions (e.g., ) achieve higher yields (90%) compared to stepwise syntheses (7–8.3% in ).
  • Palladium catalysis enables regioselective coupling but requires stringent pH control .
Physicochemical Properties
Compound Melting Point (°C) Solubility Key Functional Groups Reference
Bis-pyridopyrimidine-trione (4g) >360 Insoluble in H₂O Thioxo, ketone
1,3-Diphenethylpyrimidine-2,4,6-trione (37) N/A Soluble in CDCl₃ Phenethyl, ketone
Barbituric acid derivatives 250–300 Moderate in H₂O Diethyl/methyl groups

Trends :

  • Bis-compounds exhibit exceptional thermal stability due to extended conjugation .
  • Aliphatic substituents (e.g., phenethyl) improve solubility in organic solvents .

Key Insights :

  • Side-chain length and hydrophobicity critically influence potency. The phenylbutyl derivative () is >47-fold more active than the phenethyl analogue ().
  • Thioxo groups () enhance antimicrobial properties but may reduce metabolic stability.

Biological Activity

Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione is a heterocyclic compound with significant biological activity. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C7_7H5_5N3_3O2_2
  • Molecular Weight: 163.14 g/mol
  • IUPAC Name: Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
  • CAS Registry Number: 21038-67-5

The compound features a fused pyridine and pyrimidine ring system that is known to contribute to its diverse biological activities.

1. Anticancer Activity

Pyrido[3,4-d]pyrimidine derivatives have shown promising anticancer properties. For instance:

  • Inhibition of eEF-2K: A study demonstrated that certain derivatives of pyrido[2,3-d]pyrimidine significantly inhibited the activity of eukaryotic elongation factor-2 kinase (eEF-2K), which is implicated in cancer cell proliferation. Compound 6 exhibited an IC50_{50} value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells .
CompoundIC50_{50} (nM)Cell Line
Compound 6420MDA-MB-231
Compound 9930MDA-MB-231

2. Antimicrobial Activity

Research has indicated that pyrido[3,4-d]pyrimidine compounds possess moderate antimicrobial activity against various bacterial and fungal strains.

  • Activity Spectrum: Compounds have been evaluated for their effectiveness against E. coli and S. aureus. Some derivatives demonstrated notable bacteriostatic effects .
MicroorganismActivity Level
E. coliModerate
S. aureusModerate
A. flavusModerate
A. nigerModerate

3. Kinase Inhibition

The pyrido-pyrimidine structure is associated with kinase inhibition, which is crucial for the development of targeted cancer therapies. Various studies have highlighted the potential of these compounds as selective kinase inhibitors .

Case Studies and Research Findings

  • Biopharmaceutical Profiling: A study profiled ten different pyrido[4,3-d]pyrimidines for their drug-like properties at intestinal and hepatic levels. The findings suggested that structural modifications could enhance their bioavailability and therapeutic efficacy .
  • Synthesis and Evaluation: Another research effort involved synthesizing a series of pyrido[2,3-d]pyrimidine derivatives and evaluating their inhibitory effects on eEF-2K. The study highlighted the importance of specific substituents on the pyridine ring for enhancing biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.